molecular formula C12H17FN2O2 B2627206 2-Fluoro-N-(2-methoxy-3-methylbutyl)pyridine-4-carboxamide CAS No. 1436044-13-1

2-Fluoro-N-(2-methoxy-3-methylbutyl)pyridine-4-carboxamide

Cat. No.: B2627206
CAS No.: 1436044-13-1
M. Wt: 240.278
InChI Key: YSOFNNRMLRKIKC-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-methoxy-3-methylbutyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the second position of the pyridine ring, a methoxy group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-methoxy-3-methylbutyl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the methoxy and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-methoxy-3-methylbutyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Fluoro-N-(2-methoxy-3-methylbutyl)pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-methoxy-3-methylbutyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative.

    3-Fluoro-2-methoxypyridine: Similar structure but with different substitution pattern.

    N-(2-Methoxy-3-methylbutyl)pyridine-4-carboxamide: Lacks the fluorine atom.

Uniqueness

2-Fluoro-N-(2-methoxy-3-methylbutyl)pyridine-4-carboxamide is unique due to the combination of its fluorine atom, methoxy group, and carboxamide functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-N-(2-methoxy-3-methylbutyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c1-8(2)10(17-3)7-15-12(16)9-4-5-14-11(13)6-9/h4-6,8,10H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFNNRMLRKIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)C1=CC(=NC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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